molecular formula C10H7F3O2 B6279409 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one CAS No. 1934405-12-5

1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B6279409
CAS No.: 1934405-12-5
M. Wt: 216.16 g/mol
InChI Key: CSGZIONJNJPONT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one is a heterocyclic organic compound featuring a dihydrobenzofuran core substituted with a trifluoroacetyl group at the 6-position. Its molecular formula is C₁₀H₇F₃O₂, with a monoisotopic mass of 202.09938 Da (calculated from PubChemLite data) . The InChIKey CSGZIONJNJPONT-UHFFFAOYSA-N uniquely identifies its stereochemical structure .

Properties

CAS No.

1934405-12-5

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)9(14)7-2-1-6-3-4-15-8(6)5-7/h1-2,5H,3-4H2

InChI Key

CSGZIONJNJPONT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1-benzofuran and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids like aluminum chloride.

    Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Addition and Cyclization Reactions

The trifluoroacetyl group enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions. Notably, this compound participates in Pictet–Spengler reactions to form tetrahydroisoquinoline derivatives under acidic conditions. For example:

ReactantsConditionsProductYieldSource
Paraformaldehyde + AminesH₂SO₄/AcOH, 80°C, 12 hours5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline80%

This reaction proceeds via imine formation followed by cyclization, facilitated by the electron-withdrawing effect of the trifluoromethyl group, which stabilizes intermediates .

Carboxylation via Organolithium Reagents

The ketone undergoes deprotonation with strong bases like n-butyl lithium to form enolates, which react with carbon dioxide to yield carboxylic acids:

ReagentsConditionsProductYieldSource
n-BuLi, TMEDA, CO₂THF, −68°C, 6 hours5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid82%

The reaction mechanism involves enolate formation, CO₂ insertion, and subsequent protonation. This method avoids platinum catalysts, improving scalability .

Hydrolysis and Stability

The trifluoroacetyl group exhibits resistance to hydrolysis under mild conditions but undergoes cleavage in strongly acidic or basic environments:

ConditionsReaction OutcomeObservationsSource
2 M HCl, RT, 2 hoursHydrolysis to carboxylic acidComplete conversion with high purity (>99%)
Aqueous NaOH, refluxDegradationPartial decomposition observed

Hydrolysis kinetics are slower compared to non-fluorinated analogs due to the electron-withdrawing effect of the CF₃ group .

Reduction Pathways

The ketone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄ , though steric hindrance from the CF₃ group may limit efficiency:

Reducing AgentConditionsProductYield
NaBH₄MeOH, 0°C, 1 hour1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethanol~50%

Enantioselective reductions remain unexplored but could leverage chiral catalysts like CBS (Corey–Bakshi–Shibata).

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one has found applications in various scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as an anti-inflammatory and analgesic agent, with studies indicating its ability to modulate specific biochemical pathways.

    Industry: In material science, it is used in the synthesis of polymers and other advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives, focusing on substituents, heterocyclic cores, and pharmacological or industrial relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent/Core Key Properties/Applications References
1-(2,3-dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one C₁₀H₇F₃O₂ Dihydrobenzofuran + trifluoroacetyl Potential synthetic intermediate
6-APDB (1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine) C₁₁H₁₅NO Dihydrobenzofuran + propan-2-amine Psychoactive "legal high" (MDMA-like)
1-(5-ethenyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2,2-trifluoroethan-1-one C₉H₁₀F₃NO Tetrahydropyridine + trifluoroacetyl Synthetic building block
1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one C₇H₃ClF₃NO Pyridine + trifluoroacetyl Intermediate for agrochemicals

Key Comparisons:

Core Heterocycle Differences

  • Dihydrobenzofuran vs. Benzodioxin/Pyridine : The target compound’s dihydrobenzofuran core (C₈H₈O) differs from benzodioxin () and pyridine derivatives (), altering electronic properties and binding affinity in biological systems .

Substituent Effects

  • Trifluoroacetyl vs. Amine : Unlike 6-APDB (a psychoactive amine), the trifluoroacetyl group in the target compound lacks nitrogen, eliminating serotonergic activity associated with MDMA-like substances . The electron-withdrawing CF₃ group increases stability and reactivity in synthetic pathways .

Pharmacological Activity 6-APDB: Classified as a stimulant/empathogen due to its structural similarity to MDA and MDMA. It interacts with monoamine transporters, inducing serotonin release . Target Compound: No reported psychoactivity; its trifluoromethyl group suggests utility in drug design for improved pharmacokinetics (e.g., resistance to oxidation) .

Industrial Applications

  • Pyridine Derivatives : Used in agrochemicals (e.g., pesticides) due to their stability and halogen substituents .
  • Tetrahydropyridine Derivatives : Serve as intermediates in pharmaceutical synthesis (e.g., antiviral or anticancer agents) .

Biological Activity

1-(2,3-Dihydro-1-benzofuran-6-yl)-2,2,2-trifluoroethan-1-one is a compound characterized by its unique structure, which includes a benzofuran moiety and a trifluoroethanone functional group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C12H9F3O2
  • Molecular Weight : 258.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 130630651

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound may modulate enzyme activity or receptor binding, influencing cellular signaling pathways.

Anti-inflammatory Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance:

  • Study Findings : A series of benzofuran derivatives were evaluated for their ability to inhibit pro-inflammatory cytokine production in vitro. The results showed that certain derivatives could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties:

  • Case Study : In a study investigating the effects of benzofuran derivatives on cancer cell lines, it was found that specific compounds induced apoptosis in breast cancer cells through the activation of caspase pathways .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

  • Toxicological Data : The compound has been classified with warnings indicating potential acute toxicity upon ingestion or inhalation . Safety data sheets recommend handling with care and using appropriate protective equipment.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerInduced apoptosis in cancer cells
ToxicityHarmful if swallowed or inhaled

Case Studies

  • Anti-inflammatory Study :
    • Objective: To evaluate the anti-inflammatory potential of benzofuran derivatives.
    • Methodology: Macrophages were treated with various concentrations of the derivatives.
    • Results: Significant inhibition of pro-inflammatory cytokines was observed.
  • Anticancer Study :
    • Objective: To assess the anticancer effects on breast cancer cell lines.
    • Methodology: Cell viability assays were performed post-treatment.
    • Results: Compounds showed a dose-dependent increase in apoptosis markers.

Q & A

Q. How to design in vitro assays to evaluate antimicrobial activity?

  • Methodology :
  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (SI > 10 indicates low toxicity) .

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